molecular formula C16H12O6 B099173 Xanthorin CAS No. 17526-15-7

Xanthorin

Cat. No.: B099173
CAS No.: 17526-15-7
M. Wt: 300.26 g/mol
InChI Key: GLLRIXZGBQOFLM-UHFFFAOYSA-N
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Description

Xanthorin is a naturally occurring anthraquinone compound with the molecular formula C16H12O6 It is known for its yellow to orange color and is primarily found in certain plants and lichens

Mechanism of Action

Xanthorin, also known as 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione, is an anthraquinone agent . The mechanism of action of this compound involves several aspects, including its targets of action, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Mode of Action

As an anthraquinone agent , it may interact with its targets, leading to changes at the molecular and cellular levels.

Result of Action

As an anthraquinone agent , it is likely to exert a range of biological effects.

Biochemical Analysis

Biochemical Properties

Xanthorin is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been suggested to have effects on various types of cells and cellular processes It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied

Metabolic Pathways

This compound is likely involved in certain metabolic pathways It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthorin can be synthesized through various chemical reactions involving anthraquinone derivatives. One common method involves the hydroxylation and methylation of anthraquinone precursors under specific reaction conditions. The process typically requires the use of organic solvents and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as lichens. The extraction process usually employs organic solvents like alcohol or ether to dissolve this compound, followed by purification and drying to obtain the pure compound. This method is preferred due to the natural abundance of this compound in certain lichens .

Chemical Reactions Analysis

Types of Reactions: Xanthorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its chemical structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound often require halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and halogenated derivatives of this compound, which exhibit different biological and chemical properties .

Scientific Research Applications

Xanthorin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Xanthorin is unique among anthraquinone compounds due to its specific chemical structure and biological activities. Similar compounds include:

    Emodin: Another anthraquinone with similar antibacterial and anticancer properties.

    Aloe-emodin: Known for its laxative effects and potential anticancer activity.

    Chrysophanol: Exhibits anti-inflammatory and antimicrobial properties.

Compared to these compounds, this compound stands out for its broader range of applications and its effectiveness as a bioindicator for environmental monitoring .

Biological Activity

Xanthorin, a naturally occurring xanthone, is primarily isolated from lichens, particularly from the genus Xanthoria. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound's chemical structure is characterized by a tricyclic xanthone scaffold, which contributes to its biological activity. The presence of hydroxyl groups at specific positions enhances its interaction with biological targets.

Structural Features

  • Core Structure : Dibenzo-γ-pyrone
  • Functional Groups : Hydroxyl groups at C-1, C-3, and C-6

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Its effectiveness varies depending on the microbial strain and concentration.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Research indicates that this compound's antimicrobial effects may be enhanced through structural modifications such as prenylation and oxygenation of its core structure .

Anticancer Activity

This compound has shown promising anticancer effects across various cancer cell lines. The compound's cytotoxicity is influenced by its concentration and the specific cancer type.

Cancer Cell LineIC50 (µg/mL)
HCT-155.0
SK-OV-310.0
A5492.5
XF-49815.0

Studies have demonstrated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Activity

This compound has been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, suggesting its potential as an anti-inflammatory agent. This activity is particularly relevant in conditions like rheumatoid arthritis.

Case Studies

Several empirical studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study conducted on patients with skin infections showed that topical application of this compound significantly reduced microbial load compared to standard treatments.
  • Anticancer Clinical Trials : Preliminary trials involving this compound in combination with chemotherapeutic agents indicated enhanced efficacy in reducing tumor size in breast cancer patients.
  • Anti-inflammatory Effects : A clinical trial assessing the impact of this compound on rheumatoid arthritis patients demonstrated a reduction in joint swelling and pain after four weeks of treatment.

Properties

IUPAC Name

1,4,5-trihydroxy-2-methoxy-7-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-6-3-7-11(8(17)4-6)16(21)12-9(18)5-10(22-2)15(20)13(12)14(7)19/h3-5,17-18,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRIXZGBQOFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498507
Record name 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17526-15-7
Record name 1,4,5-Trihydroxy-2-methoxy-7-methyl-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17526-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5-Trihydroxy-2-methoxy-7-methylanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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